molecular formula C16H12O6 B1599250 Kaempferol 5-methyl ether CAS No. 22044-80-0

Kaempferol 5-methyl ether

Cat. No. B1599250
CAS RN: 22044-80-0
M. Wt: 300.26 g/mol
InChI Key: ZWWRUVANJRMPKX-UHFFFAOYSA-N
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Description

Kaempferol 5-methyl ether is a flavonoid derived from plants . It is a yellow crystalline powder that is almost insoluble in water but can dissolve in some organic solvents such as ethanol, chloroform, and dimethyl sulfoxide . It has been found to have antioxidant, anti-inflammatory, anti-tumor, and antibacterial activities , and is considered to have potential pharmacological activity and health benefits .


Molecular Structure Analysis

The molecular formula of Kaempferol 5-methyl ether is C16H12O6 , and its molecular weight is 300.26 . More detailed structural information or analysis is not available in the search results.


Physical And Chemical Properties Analysis

Kaempferol 5-methyl ether is a yellow crystalline powder . It is almost insoluble in water but can dissolve in some organic solvents such as ethanol, chloroform, and dimethyl sulfoxide .

Scientific Research Applications

Central Nervous System Protection

Kaempferol has been shown to improve lesions in nigrostriatal dopaminergic neurons and inhibit the production of inflammatory cytokines such as interleukin (IL) 1β, IL-6, and TNFα. It also decreases levels of monocyte chemotactic protein-1 (MCP-1), intercellular cell adhesion molecule-1 (ICAM-1), and cyclooxygenase-2 (COX-2), suggesting potential applications in neuroprotection .

Antiviral Activity

Studies have demonstrated that Kaempferol compounds are effective against a variety of DNA and RNA viruses, including hepatitis B virus, herpesviruses, African swine fever virus, SARS coronavirus, dengue fever virus, influenza virus, and HIV. This indicates its potential use as an antiviral agent .

Anti-cancer Mechanisms

Kaempferol exhibits anti-cancer effects by scavenging radicals, stimulating antioxidant enzymes, controlling ROS formation, and inhibiting lipid peroxidation. It has shown viability reduction and apoptosis increase in pancreatic cancer cell lines in a dose-dependent manner .

Antimicrobial Properties

A blend loaded with kaempferol nanocrystals has shown promising results against A. baumannii in treating infected wounds. Propolis extracts containing kaempferol have also proved effective against this bacterium in vitro .

Cancer Therapy

The consumption of kaempferol and its application in cancer therapy is gaining attention. It prevents cancer mostly by inhibiting the proliferation of cancer cells and increasing apoptosis .

Frontiers | The Pharmacological Action of Kaempferol in Central Nervous … Kaempferol: A Review of Current Evidence of Its Antiviral Potential - MDPI A systematic review of anti-cancer roles and mechanisms of kaempferol … Kaempferol: Antimicrobial Properties, Sources, Clinical, and … - MDPI Kaempferol: A Key Emphasis to Its Anticancer Potential

Safety and Hazards

According to the safety data sheet, Kaempferol 5-methyl ether should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

Future Directions

Kaempferol 5-methyl ether has shown potential in various therapeutic properties that target a diverse number of diseases and exhibit a specific mechanism of action for each target . The various nanoformulations of kaempferol were significantly better than the free kaempferol drug delivery system . They were better absorbed into the body, showed better target delivery, and had an improved bioavailability . Thus, the prospects and the possible effective drug delivery for kaempferol are discussed and emphasized .

Mechanism of Action

Target of Action

Kaempferol, a flavonoid from which Kaempferol 5-methyl ether is derived, has been shown to interact with multiple targets. It has been found to have anti-cancer properties, affecting many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . It has also been shown to interact with estrogen receptors, regulating the body’s estrogenic activity .

Mode of Action

Kaempferol’s mode of action is multifaceted. It has been shown to have anti-inflammatory and antioxidant potentials, which may help prevent DNA damage and inhibit the proliferation of cancerous cells . It also triggers apoptosis in cancerous cells and may inhibit the growth and relocation of these cells .

Biochemical Pathways

Kaempferol affects several biochemical pathways. It has been shown to reduce ROS metabolism, control the formation of ROS, and have anti-hemolytic effects on lipid peroxidation . It also has the potential to modify cell processes . In adipocytes, kaempferol downregulates the CCAAT enhancer binding protein (C/EBP) β and SREBP1c, and upregulates the expression of adipose triglyceride (TAG) lipase (ATGL) to inhibit the accumulation of TAGs .

Pharmacokinetics

The pharmacokinetics of kaempferol have been studied both in vitro and in vivo. The lipophilicity of aglycone kaempferol facilitates its absorption by passive diffusion, but evidence suggests that it can also be absorbed by facilitated diffusion or active transport .

Result of Action

The molecular and cellular effects of kaempferol’s action are diverse. It has been shown to have a multipotential neuroprotective action through the modulation of several proinflammatory signaling pathways such as the nuclear factor kappa B (NF-kB), p38 mitogen-activated protein kinases (p38MAPK), serine/threonine kinase (AKT), and β-catenin cascade . It also has antioxidant properties observed in all neurological diseases through MMP2, MMP3, and MMP9 metalloproteinase inhibition; reactive oxygen species generation inhibition; endogenous antioxidants modulation as superoxide dismutase and glutathione; formation and aggregation of beta-amyloid (β-A) protein inhibition; and brain protective action through the modulation of brain-derived neurotrophic factor (BDNF), important for neural plasticity .

Action Environment

The action of kaempferol can be influenced by various environmental factors. For instance, genetic and environmental factors such as ionizing radiations, viral infections, chemical and toxic substances, or excessive sunlight that disrupt cell function can cause abnormalities in the cell nucleus . Furthermore, the bioavailability and efficacy of kaempferol can be affected by factors such as economic context, agricultural dimensions, nutrition, pollution, social condition, and education of individuals .

properties

IUPAC Name

3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-11-6-10(18)7-12-13(11)14(19)15(20)16(22-12)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWRUVANJRMPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415757
Record name 4H-1-Benzopyran-4-one, 3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kaempferol 5-methyl ether

CAS RN

22044-80-0
Record name 4H-1-Benzopyran-4-one, 3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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